9,9-Dimethyl-2-azaspiro[5.5]undecane
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Overview
Description
9,9-Dimethyl-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. The spiro[5.5]undecane core consists of two fused rings, with a nitrogen atom incorporated into the structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-2-azaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Grubbs catalyst in an olefin metathesis reaction . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
9,9-Dimethyl-2-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter for the survival of the bacterium . The compound’s spirocyclic structure allows for a unique mode of binding, enhancing its efficacy as an inhibitor .
Comparison with Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane
Comparison: Compared to these similar compounds, 9,9-Dimethyl-2-azaspiro[5.5]undecane exhibits unique properties due to the presence of the dimethyl groups, which influence its steric and electronic characteristics. This modification can enhance its stability, reactivity, and binding affinity in various applications .
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
9,9-dimethyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C12H23N/c1-11(2)5-7-12(8-6-11)4-3-9-13-10-12/h13H,3-10H2,1-2H3 |
InChI Key |
OYHJCTKRRVIAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCCNC2)CC1)C |
Origin of Product |
United States |
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